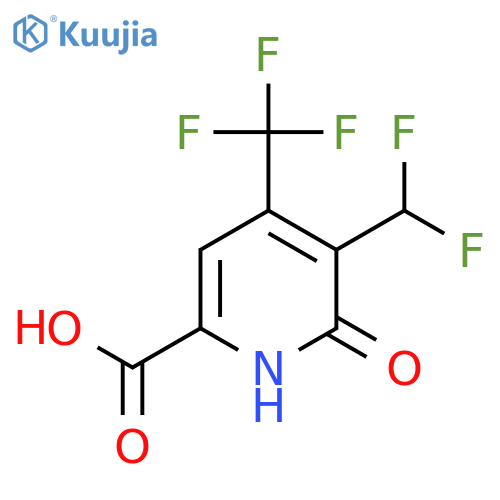Cas no 1805610-62-1 (3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid)

1805610-62-1 structure
商品名:3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid
CAS番号:1805610-62-1
MF:C8H4F5NO3
メガワット:257.114279747009
CID:4891850
3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid
-
- インチ: 1S/C8H4F5NO3/c9-5(10)4-2(8(11,12)13)1-3(7(16)17)14-6(4)15/h1,5H,(H,14,15)(H,16,17)
- InChIKey: VOZHHJNHWDMVNX-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(=O)O)NC(C=1C(F)F)=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 435
- トポロジー分子極性表面積: 66.4
- 疎水性パラメータ計算基準値(XlogP): 1
3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029024523-500mg |
3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid |
1805610-62-1 | 95% | 500mg |
$1,735.55 | 2022-04-01 | |
| Alichem | A029024523-250mg |
3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid |
1805610-62-1 | 95% | 250mg |
$950.60 | 2022-04-01 | |
| Alichem | A029024523-1g |
3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid |
1805610-62-1 | 95% | 1g |
$2,750.25 | 2022-04-01 |
3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid 関連文献
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
4. Book reviews
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
1805610-62-1 (3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid) 関連製品
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1174132-74-1(3-Bromo-1H-pyrazole)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
